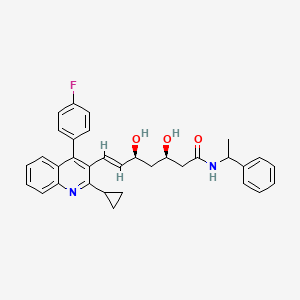

Pitavastatin 1-Phenylethylamide

Description

The Role of HMG-CoA Reductase Inhibitors in Biomedical Science

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, commonly known as statins, are a cornerstone in the management of hypercholesterolemia. nih.govdrugbank.com They function by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. drugbank.compharmacy180.com This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of liver cells. nih.gov The increased number of LDL receptors enhances the clearance of LDL cholesterol ("bad cholesterol") from the bloodstream, thereby reducing the risk of atherosclerosis and subsequent cardiovascular events. drugbank.comnih.gov

Evolution of Statin Chemical Structures and Derivatization Strategies in Research

The history of statins began with the discovery of mevastatin, a natural product isolated from the fungus Penicillium citrinum. medicalnewstoday.com This was followed by lovastatin (B1675250), another fungal metabolite, which became the first commercially available statin. nih.gov These first-generation statins are characterized by a decalin-ring structure. numberanalytics.com

Subsequent research led to the development of semi-synthetic statins, such as simvastatin (B1681759) (a derivative of lovastatin), and fully synthetic statins, including fluvastatin, atorvastatin, rosuvastatin, and pitavastatin (B1663618). medicalnewstoday.comresearchgate.net The synthetic statins feature more complex and diverse ring systems, which have been designed to improve their potency, selectivity, and pharmacokinetic properties. researchgate.net

Derivatization strategies in statin research are aimed at several key objectives:

Enhancing Potency: Modifications to the statin core structure can increase its binding affinity for HMG-CoA reductase.

Improving Pharmacokinetics: Altering the physicochemical properties, such as lipophilicity, can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Modulating Pleiotropic Effects: Chemical modifications can be designed to enhance the desirable pleiotropic effects of statins.

Reducing Side Effects: Derivatization can be used to minimize the risk of adverse effects, such as muscle-related symptoms.

Common derivatization approaches include the synthesis of esters, amides, and other analogues by modifying the carboxylic acid group of the statin side chain. rsc.org

Rationale for Investigating Pitavastatin 1-Phenylethylamide as a Novel Chemical Entity for Academic Inquiry

Pitavastatin is a potent, synthetic statin characterized by a unique cyclopropyl (B3062369) group on its quinoline (B57606) ring structure. researchgate.net It is known for its strong LDL-lowering efficacy and a favorable safety profile, with minimal metabolism by the cytochrome P450 (CYP) 3A4 isoenzyme, reducing the potential for drug-drug interactions. nih.govresearchgate.net

The synthesis and investigation of this compound, an amide derivative of pitavastatin, can be rationalized from a medicinal chemistry perspective for several reasons:

Potential for Altered Biological Activity: The amide bond introduces a new functional group that could lead to different interactions with the HMG-CoA reductase enzyme or other biological targets. This could potentially modulate its inhibitory potency and pleiotropic effects. For instance, the phenylethyl group could establish additional binding interactions within the active site of the enzyme.

Investigation of Structure-Activity Relationships (SAR): The synthesis and biological evaluation of this compound would contribute to a deeper understanding of the structure-activity relationships of pitavastatin analogues. By comparing the activity of the amide derivative to the parent drug, researchers can gain insights into the importance of the carboxylic acid group for its biological function.

Exploring Novel Therapeutic Applications: While the primary target of statins is HMG-CoA reductase, their pleiotropic effects suggest the potential for other therapeutic applications. The modification of the pitavastatin structure could lead to a compound with enhanced activity in areas such as inflammation or cancer, where statins have shown some promise. nih.gov

Overview of Research Directions and Open Questions in Statin Analogue Chemistry and Biology

Despite the success of existing statins, there are still several avenues for future research and unresolved questions in the field of statin analogue chemistry and biology:

Targeting Residual Cardiovascular Risk: Even with optimal statin therapy, many patients still have a residual risk of cardiovascular events. A key research direction is the development of new statin analogues or combination therapies that can further reduce this risk. nih.gov

Enhancing Pleiotropic Effects: There is growing interest in designing statin analogues with enhanced anti-inflammatory, antioxidant, and other beneficial pleiotropic effects. nih.gov This could lead to new therapeutic applications for these compounds beyond cholesterol lowering.

Personalized Statin Therapy: The response to statin therapy can vary among individuals. Future research may focus on developing statin analogues that are more effective in specific patient populations or have a lower risk of adverse effects in susceptible individuals. numberanalytics.com

Understanding the Molecular Mechanisms of Pleiotropy: While the pleiotropic effects of statins are well-documented, the underlying molecular mechanisms are not fully understood. Further research with novel statin analogues could help to elucidate these pathways.

Exploring Non-Cardiovascular Indications: The pleiotropic effects of statins have led to investigations into their potential use in other diseases, such as cancer, neurodegenerative disorders, and autoimmune diseases. nih.gov The development of new analogues could be tailored to these specific indications.

The synthesis and study of novel compounds like this compound represent a critical step in addressing these open questions and advancing the therapeutic potential of the statin class of drugs.

Compound Data Tables

Physicochemical Properties

| Property | Pitavastatin | This compound |

| Chemical Formula | C25H24FNO4 | C33H33FN2O3 |

| Molecular Weight | 421.46 g/mol | 524.64 g/mol |

| Appearance | White to off-white powder | Not available |

| Solubility | Sparingly soluble in water | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C33H33FN2O3 |

|---|---|

Molecular Weight |

524.6 g/mol |

IUPAC Name |

(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxy-N-(1-phenylethyl)hept-6-enamide |

InChI |

InChI=1S/C33H33FN2O3/c1-21(22-7-3-2-4-8-22)35-31(39)20-27(38)19-26(37)17-18-29-32(23-13-15-25(34)16-14-23)28-9-5-6-10-30(28)36-33(29)24-11-12-24/h2-10,13-18,21,24,26-27,37-38H,11-12,19-20H2,1H3,(H,35,39)/b18-17+/t21?,26-,27-/m1/s1 |

InChI Key |

JLGWZLJSEGANJP-YHFSXESRSA-N |

Isomeric SMILES |

CC(C1=CC=CC=C1)NC(=O)C[C@@H](C[C@@H](/C=C/C2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)O)O |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC(CC(C=CC2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)O)O |

Origin of Product |

United States |

Synthetic Chemistry and Structural Elucidation in Pitavastatin 1 Phenylethylamide Research

The creation of Pitavastatin (B1663618) 1-Phenylethylamide involves a sophisticated synthetic approach, focusing on the formation of a stable amide linkage between the pitavastatin core and a 1-phenylethylamine (B125046) moiety. This process requires meticulous control over reaction conditions and stereochemistry to ensure the desired product is obtained with high purity.

Advanced Synthetic Pathways for Amide Bond Formation in Statin Analogues

The formation of the amide bond is a critical step in the synthesis of Pitavastatin 1-Phenylethylamide. This transformation typically involves the activation of the carboxylic acid group of pitavastatin to facilitate its reaction with 1-phenylethylamine. hepatochem.com Common methods for activating the carboxylic acid include converting it into a more reactive species such as an acid chloride, an activated ester, or using coupling reagents. hepatochem.comnih.gov

Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are broadly used for this purpose. hepatochem.com The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To enhance reaction efficiency and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often employed. nih.govpeptide.com These additives form an active ester intermediate that is less prone to racemization and other undesirable side reactions. hepatochem.com An alternative approach involves the use of phosphonium (B103445) or aminium-based coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high efficiency. peptide.com

The choice of solvent is also crucial and is often an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to avoid interference with the reactive intermediates. peptide.com The reaction temperature is typically kept low, often starting at 0°C, to control the reaction rate and minimize side products. peptide.com

Optimization of Reaction Conditions for Phenylethylamide Coupling to Pitavastatin Core

The specific coupling of 1-phenylethylamine to the pitavastatin carboxylic acid necessitates careful optimization of reaction parameters. The use of an activating agent for the pitavastatin carboxyl group is a common strategy. For instance, forming an N-hydroxysuccinimide (NHS) ester of pitavastatin creates a stable, yet reactive intermediate that can be coupled with 1-phenylethylamine. nih.gov This two-step, one-pot approach allows for controlled amide bond formation.

A typical procedure would involve dissolving pitavastatin in a suitable aprotic solvent, followed by the addition of a coupling agent and an additive. The reaction is stirred at a controlled temperature to ensure complete activation. Subsequently, 1-phenylethylamine is introduced to the reaction mixture. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. The molar ratio of the coupling reagents and the amine are key variables that need to be fine-tuned to maximize the yield of the desired amide and minimize the formation of by-products.

| Parameter | Condition | Rationale |

| Coupling Agent | e.g., EDC, DIC | Activates the carboxylic acid for amide bond formation. peptide.com |

| Additive | e.g., HOBt, NHS | Suppresses side reactions and reduces racemization. nih.govpeptide.com |

| Solvent | Aprotic (e.g., DCM, DMF) | Prevents interference with reactive intermediates. peptide.com |

| Temperature | 0°C to room temperature | Controls reaction rate and minimizes by-products. peptide.com |

| Reactant Ratio | Stoichiometric or slight excess of amine | Drives the reaction to completion. |

Stereoselective Synthesis and Enantiomeric Purity Control in Pitavastatin Derivative Production

Statins possess multiple chiral centers, and their biological activity is highly dependent on their stereochemistry. mdpi.com The heptenoic acid side chain of pitavastatin contains two stereogenic centers at C3 and C5, with the (3R, 5S) configuration being essential for its activity. pharm.or.jp Therefore, any synthetic modification, such as the formation of an amide derivative, must preserve the integrity of these chiral centers.

Stereoselective synthesis strategies for statins often employ chiral building blocks or asymmetric reactions. rsc.orgresearchgate.net For instance, the synthesis can start from a pre-existing chiral precursor for the side chain, ensuring the correct stereochemistry from the outset. Asymmetric reduction of a ketone precursor is another common method to establish the desired hydroxyl stereochemistry. pharm.or.jp

During the amide coupling reaction, it is crucial to use mild conditions to prevent racemization at the α-carbon of the 1-phenylethylamine if a specific enantiomer is used. The use of coupling reagent additives like HOBt is known to minimize this risk. hepatochem.com

The enantiomeric purity of the final this compound is a critical quality attribute. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining enantiomeric excess (%ee). mdpi.comwaters.com Chiral columns, such as those based on modified polysaccharides like Chiralpak, are effective in separating enantiomers, allowing for their accurate quantification. mdpi.com The development of a robust HPLC method requires careful selection of the mobile phase composition and temperature to achieve optimal separation. mdpi.com

Isolation and Purification Methodologies for Research-Grade this compound

Following the synthesis, the crude product is a mixture containing the desired this compound, unreacted starting materials, coupling reagents, and by-products. A multi-step purification process is necessary to isolate the target compound with high purity.

Initially, a liquid-liquid extraction is often performed to remove water-soluble impurities. The organic layer containing the product is then washed, dried, and concentrated. The primary purification technique for research-grade material is column chromatography on silica (B1680970) gel. researchgate.net A solvent system of appropriate polarity, often a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297), is used to elute the components of the mixture. researchgate.net The fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

For achieving very high purity, recrystallization from a suitable solvent or solvent mixture may be employed. researchgate.net This technique relies on the difference in solubility between the desired compound and any remaining impurities. In some cases, preparative HPLC can be used for final polishing to obtain material of the highest possible purity.

Comprehensive Spectroscopic and Chromatographic Characterization for Structural Proof

Once a pure sample of this compound is obtained, its chemical structure must be rigorously confirmed. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. A suite of 1D and 2D NMR experiments is employed to assign all the proton (¹H) and carbon (¹³C) signals in the molecule.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of each proton, their multiplicity (splitting pattern), and their integration (number of protons). For this compound, one would expect to see characteristic signals for the aromatic protons of the quinoline (B57606) and phenylethyl groups, the vinylic proton of the heptenoate chain, the methine protons of the diol and the phenylethyl moiety, and the methylene (B1212753) protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional group type (e.g., carbonyl, aromatic, aliphatic).

2D NMR Techniques: To unambiguously assign the complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. nih.gov

COSY: Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC: Correlates each proton signal to its directly attached carbon atom.

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

Conformational analysis of pitavastatin analogues has shown that they can exist as interconverting rotamers in solution, which can lead to broadened NMR signals at room temperature. nih.gov Cooling the sample can resolve these into distinct sets of signals for each rotamer. nih.gov

| Technique | Information Provided | Application to this compound |

| ¹H NMR | Chemical environment, multiplicity, and number of protons. | Assigns protons on the quinoline, phenylethyl, and heptenoate moieties. |

| ¹³C NMR | Number and type of carbon atoms. | Confirms the carbon skeleton and functional groups. |

| COSY | ¹H-¹H spin-spin coupling networks. | Establishes connectivity between adjacent protons. |

| HSQC | Direct ¹H-¹³C correlations. | Links protons to their directly attached carbons. nih.gov |

| HMBC | Long-range ¹H-¹³C correlations. | Connects molecular fragments and confirms the overall structure. nih.gov |

| NOESY | Through-space proton-proton interactions. | Provides information on the 3D structure and conformation. nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. Using techniques like electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with very high accuracy. nih.gov

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. In an MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. For amides, a common fragmentation pathway is the cleavage of the N-CO bond, leading to the formation of an acylium ion and the loss of the neutral amine. rsc.org In the case of this compound, this would correspond to the loss of 1-phenylethylamine. The fragmentation pattern of the pitavastatin core itself, such as the characteristic fragment at m/z 290.3, can also be observed. nih.gov

| Compound | Molecular Formula | Calculated Monoisotopic Mass | Observed m/z [M+H]⁺ | Key Fragment Ions (m/z) |

| Pitavastatin | C₂₅H₂₄FNO₄ | 421.1638 | 422.4 | 290.3 nih.gov |

| 1-Phenylethylamine | C₈H₁₁N | 121.0891 | 122.1 | - |

| This compound | C₃₃H₃₃FN₂O₃ | 524.2475 | Expected ~525.25 | Expected fragments corresponding to the acylium ion and pitavastatin core fragments. |

Note: Expected values for this compound are theoretical and would need to be confirmed by experimental data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy is employed to identify the characteristic functional groups within the molecule. The IR spectrum of this compound would be expected to exhibit key absorption bands that confirm the presence of its structural moieties. For instance, the formation of the amide bond can be confirmed by the presence of a strong C=O stretching vibration, typically observed around 1660 cm⁻¹, and N-H stretching vibrations for a secondary amide, which usually appear as a single band around 3300-3100 cm⁻¹. ucalgary.ca The spectrum would also retain characteristic peaks from the pitavastatin backbone, such as those corresponding to the aromatic rings and the hydroxyl groups. A patent for pitavastatin and its intermediates notes IR peaks for a related ester at 3413 cm⁻¹ (O-H), 1733 cm⁻¹ (C=O, ester), and 1604, 1512, 1489 cm⁻¹ (aromatic C=C). google.com

Illustrative IR Spectral Data for this compound:

| Functional Group | Expected Absorbance (cm⁻¹) | Interpretation |

|---|---|---|

| O-H (hydroxyl) | ~3400 (broad) | Confirms the presence of the hydroxyl groups on the heptenoic acid side chain. |

| N-H (amide) | ~3300-3100 | Indicates the secondary amide linkage. ucalgary.ca |

| C-H (aromatic) | ~3100-3000 | Corresponds to the C-H bonds of the quinoline and phenyl rings. |

| C-H (aliphatic) | ~3000-2850 | Relates to the C-H bonds in the cyclopropyl (B3062369) and side chains. |

| C=O (amide) | ~1660 | Characteristic stretching vibration of the newly formed amide carbonyl group. ucalgary.ca |

| C=C (aromatic) | ~1600, ~1510, ~1490 | Confirms the presence of the aromatic ring systems. google.com |

UV-Vis Spectroscopy is utilized to analyze the electronic transitions within the molecule, which is particularly useful for compounds with chromophores like aromatic rings. Pitavastatin exhibits UV absorption maxima, and its derivatives are expected to have similar spectral properties. researchgate.netekb.eg For this compound, the UV spectrum in a suitable solvent like methanol (B129727) or acetonitrile (B52724) would likely show absorption maxima characteristic of the quinoline and phenyl groups. The n→π* transition of the amide bond also contributes to the UV spectrum, typically absorbing around 215 nm. ucalgary.caresearchgate.netresearchgate.net The position and intensity of these peaks can be used to confirm the structural integrity of the chromophoric systems and to quantify the compound in solution. For example, a study on atorvastatin, another statin, showed a maximum absorption peak at 247 nm in methanol. ekb.eg

Illustrative UV-Vis Spectral Data for this compound in Methanol:

| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|

| ~245 nm | High | π→π* transitions associated with the conjugated aromatic systems. researchgate.net |

| ~305 nm | Moderate | Additional π→π* transitions of the extended chromophore. |

Advanced Chromatographic Techniques (e.g., HPLC, SFC) for Purity Profiling and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound. Reversed-phase HPLC methods are commonly developed for pitavastatin and its related substances. researchgate.netjapsonline.com These methods can effectively separate the main compound from any starting materials, by-products, or degradation products. A typical HPLC system would utilize a C18 column with a mobile phase consisting of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., acetonitrile). nih.gov The detection is often performed using a UV detector set at a wavelength where the analyte has strong absorbance, such as 245 nm. researchgate.net Method validation according to ICH guidelines ensures the method is accurate, precise, and robust. japsonline.com

Illustrative HPLC Method Parameters for Purity Analysis:

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) japsonline.com |

| Flow Rate | 1.0 mL/min ingentaconnect.com |

| Detection | UV at 245 nm researchgate.net |

| Temperature | 25 °C ingentaconnect.com |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced use of organic solvents compared to normal-phase HPLC. selvita.comchromatographyonline.com For this compound, which possesses multiple chiral centers, SFC is ideal for determining the enantiomeric excess. Chiral stationary phases (CSPs), often based on polysaccharide derivatives, are used to resolve the enantiomers. nih.govshimadzu-webapp.eu The mobile phase typically consists of supercritical carbon dioxide with a small amount of a polar co-solvent like methanol. selvita.com The ability of SFC to provide high-resolution separation of stereoisomers is critical for ensuring the stereochemical purity of the final compound. chromatographyonline.com

Illustrative SFC Method Parameters for Enantiomeric Excess Determination:

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) nih.gov |

| Mobile Phase | Supercritical CO₂ / Methanol (e.g., 85:15) |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 245 nm |

Solid-State Form Characterization for Research Materials

The solid-state properties of a pharmaceutical compound can significantly influence its stability, solubility, and bioavailability. Therefore, characterizing the solid form of this compound is a critical step in its development.

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

X-Ray Diffraction (XRD) is the primary technique for determining the crystallinity of a solid material. Powder XRD (PXRD) is used to obtain a diffraction pattern that is unique to a specific crystalline form. A crystalline sample of this compound would produce a pattern with sharp, well-defined peaks at specific 2θ angles, while an amorphous form would show a broad halo with no distinct peaks. Patents for pitavastatin calcium describe various crystalline forms, each with a unique set of characteristic PXRD peaks. researchgate.netgoogle.com For example, one crystalline form of pitavastatin free acid is characterized by peaks at 2θ values of 5.56, 10.57, 11.73, and 19.36 degrees. google.com The PXRD pattern of a new derivative like this compound would be used to identify its crystalline form and monitor for any polymorphic changes under different conditions.

Illustrative PXRD Peaks for a Crystalline Form of this compound:

| 2θ Angle (°) | Relative Intensity (%) |

|---|---|

| 5.8 | 45 |

| 10.2 | 80 |

| 12.5 | 60 |

| 18.9 | 100 |

| 20.5 | 75 |

| 24.8 | 50 |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point, glass transition temperature, and to study polymorphic transitions. For a crystalline material like this compound, the DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic of the specific crystalline form. For instance, a crystalline form of pitavastatin tertiary butyl ester shows an endothermic peak at approximately 121.78°C. google.com In contrast, simvastatin (B1681759) has been shown to melt at 138.5°C. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of the compound and to determine the presence of any bound solvents or water. The TGA curve for this compound would show the temperature at which the compound begins to decompose. Studies on other statins have shown they are generally stable up to high temperatures. For example, lovastatin (B1675250) and simvastatin are stable up to 190°C and 170°C in air, respectively. researchgate.net

Illustrative Thermal Analysis Data for this compound:

| Analysis | Parameter | Result | Interpretation |

|---|---|---|---|

| DSC | Melting Point (Onset) | ~145 °C | Indicates the temperature at which the crystalline structure breaks down. |

| Enthalpy of Fusion (ΔHfus) | ~40 J/g | Relates to the energy required to melt the sample, indicative of crystallinity. | |

| TGA | Decomposition Temperature (Td, 5% weight loss) | >200 °C | Shows the thermal stability of the compound under the given conditions. |

Information regarding "this compound" is currently unavailable in published scientific literature.

Extensive research has revealed a lack of publicly available data on the preclinical mechanistic pharmacology and cellular biochemistry of the specific chemical compound "this compound." The requested detailed analysis, including enzyme kinetic analyses and cellular target engagement studies, is not documented for this particular amide derivative in scientific databases and publications.

Available information indicates that this compound is primarily recognized as a chemical intermediate or a salt form utilized in the synthesis and purification processes of the active pharmaceutical ingredient, Pitavastatin. google.compharmaffiliates.com For instance, patents describe the formation of "Pitavastatin phenylethylamine salt" as a step in the manufacturing of Pitavastatin Calcium. google.com

Chemical suppliers list "this compound" and its variants, such as deuterated forms or related impurities, as reference standards for analytical and quality control purposes in a laboratory setting. clearsynth.comaquigenbio.com These compounds are intended for research and are not characterized as therapeutic agents that would have undergone the rigorous preclinical and clinical evaluations outlined in the request.

Therefore, it is not possible to construct a scientifically accurate article that adheres to the provided detailed outline focusing solely on "this compound" due to the absence of the necessary pharmacological data. The substantial body of research available pertains to Pitavastatin and its pharmaceutically active salts (e.g., Pitavastatin calcium), which are the entities studied for their HMG-CoA reductase inhibitory activity and effects on cholesterol biosynthesis. researchgate.netwikipedia.orgnih.govfda.govdrugbank.comgoogle.comnih.govderpharmachemica.comnih.gov

Preclinical Mechanistic Pharmacology and Cellular Biochemistry Investigations

Cellular Target Engagement and Pathway Modulation in Preclinical Cell Models

Investigations into Mevalonate (B85504) Pathway Downstream Metabolites (e.g., Geranylgeranyl Pyrophosphate)

Pitavastatin (B1663618) is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway ebmconsult.comresearchgate.net. This inhibition prevents the conversion of HMG-CoA to mevalonic acid (mevalonate), a critical precursor for cholesterol and various non-sterol isoprenoids drugbank.com. The depletion of mevalonate affects the synthesis of downstream metabolites, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) drugbank.com.

These isoprenoids are essential for protein prenylation, a post-translational modification that anchors small GTP-binding proteins like Rho, Rac, and Ras to cell membranes, enabling their biological activity. By reducing the availability of FPP and GGPP, pitavastatin interferes with these signaling pathways. In vitro studies have demonstrated that the cytotoxic effects of pitavastatin on cancer cells can be reversed by the addition of mevalonate and geranylgeraniol (B1671449) (the alcohol form of GGPP), but not farnesol, highlighting the critical role of depleting the geranylgeranyl pyrophosphate pool in its mechanism of action researchgate.net. This suggests that the inhibition of cholesterol synthesis itself, rather than just protein prenylation, is a key factor in some of pitavastatin's observed effects drugbank.com.

Mechanistic Studies of Anti-Inflammatory and Antioxidant Pathways (in vitro)

Beyond its lipid-lowering effects, pitavastatin exhibits significant pleiotropic anti-inflammatory and antioxidant properties, which have been investigated in various in vitro models. nih.govnih.gov

Anti-Inflammatory Pathways: Pitavastatin has been shown to suppress inflammatory responses in multiple cell types, including T-cells, endothelial cells, and smooth muscle cells. lgcstandards.com In human T-cells, pitavastatin demonstrates potent immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin (IL)-2, interferon (IFN)-γ, IL-6, and tumor necrosis factor-alpha (TNF-α). lgcstandards.com Mechanistically, these effects are mediated through the suppression of the activating protein-1 (AP-1) signaling pathway. lgcstandards.com Further investigation revealed that pitavastatin selectively inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), which are upstream regulators of AP-1, without affecting the c-Jun N-terminal kinase (JNK) pathway. lgcstandards.com

In vascular smooth muscle cells, pitavastatin has been found to inhibit oxidation-induced monocyte chemoattractant protein-1 (MCP-1) expression, a key chemokine in atherosclerosis. lgcstandards.com It also suppresses the proliferation and migration of these cells induced by growth factors. lgcstandards.com

Antioxidant Pathways: The antioxidant activity of pitavastatin has been explored through quantum chemical studies, which suggest its capability to scavenge free radicals. nih.gov This is a characteristic that contributes to reducing oxidative stress, a key pathological process in cardiovascular disease. ebmconsult.com In vitro studies have shown that pitavastatin can decrease oxidative stress in endothelial cells. lgcstandards.com The antioxidant effects are believed to be linked to the chemical structure of pitavastatin, particularly its quinoline (B57606) core. nih.gov

Cellular Uptake and Intracellular Distribution Mechanisms in Experimental Models

The liver-selective action of pitavastatin is largely determined by its specific cellular uptake and distribution mechanisms, which have been characterized in experimental models. nih.govnih.gov

Uptake experiments using rat hepatocytes have shown that pitavastatin is taken up via a carrier-mediated, Na+-independent process. nih.gov These studies identified that the uptake is an energy-dependent system involving multiple transporters. nih.gov The process is characterized by a Michaelis constant (Km) of 26.0 µM and a maximal uptake velocity (Vmax) of 3124 pmol/min/mg protein in rat hepatocytes. nih.gov

Role of Membrane Transporters (e.g., OATP1B1, P-glycoprotein) in Cellular Influx and Efflux (in vitro)

The cellular transport of pitavastatin is predominantly mediated by specific influx and efflux transporters.

Influx Transporters: In vitro studies using transporter-expressing cell lines (HEK293) and human hepatocytes have definitively identified the organic anion-transporting polypeptide 1B1 (OATP1B1, encoded by the SLCO1B1 gene) as the primary transporter responsible for the hepatic uptake of pitavastatin. simsonpharma.comnih.gov OATP1B3 also contributes to its uptake, though to a lesser extent. The affinity of pitavastatin for these transporters is high, with reported Km values for OATP1B1 and OATP1B3 being approximately 3.0 µM and 3.3 µM, respectively. The minor contribution of other transporters like OATP2B1 has also been confirmed. simsonpharma.comnih.gov The prominent role of OATP1B1 makes it a key determinant of potential drug-drug interactions with pitavastatin. simsonpharma.com

Efflux Transporters: Pitavastatin is also a substrate for efflux transporters, including P-glycoprotein (P-gp, ABCB1) and breast cancer resistance protein (BCRP, ABCG2). wikipedia.org These transporters are involved in pumping the drug out of cells, which can influence its net intracellular concentration.

Below is a table summarizing the key transporters involved in pitavastatin's cellular disposition based on in vitro data.

| Transporter | Alias | Type | Role | Cell System | Km (µM) | Reference |

| SLCO1B1 | OATP1B1, OATP-C, LST-1 | Influx | Major Hepatic Uptake | HEK293-OATP1B1 | 3.0 | |

| SLCO1B3 | OATP1B3, OATP8 | Influx | Hepatic Uptake | HEK293-OATP1B3 | 3.3 | |

| ABCG2 | BCRP, MXR | Efflux | Cellular Efflux | BCRP-expressing HEK293 vesicles | 5.73 | |

| SLCO2B1 | OATP2B1, OATP-B | Influx | Minor Hepatic Uptake | HEK293-OATP2B1 | 1.17 | |

| SLC22A8 | OAT3 | Influx | Renal Uptake | OAT3-expressing oocytes | 3.3 |

Subcellular Localization Studies using Advanced Imaging Techniques (e.g., Fluorescence Microscopy)

Investigation of Off-Target Interactions and Receptor Selectivity Panels (in vitro)

Investigations into the broader pharmacological profile of pitavastatin have explored its potential for off-target interactions.

Beyond its primary target, HMG-CoA reductase, pitavastatin has been found to allosterically bind to the β2 integrin lymphocyte function-associated antigen-1 (LFA-1). ebmconsult.com LFA-1 is crucial for leukocyte adhesion and T-cell activation, and this interaction may contribute to the immunomodulatory effects of pitavastatin. ebmconsult.com

Binding Profiling Across a Diverse Panel of Biological Targets (e.g., enzymes, receptors, ion channels)

Comprehensive in vitro binding profiles of pitavastatin across a diverse panel of biological targets such as other enzymes, G-protein coupled receptors, and ion channels are not extensively detailed in publicly available literature. The primary metabolic pathway for pitavastatin is glucuronidation via UGT1A3 and UGT2B7, with minimal metabolism by cytochrome P450 enzymes CYP2C9 and CYP2C8. google.com This metabolic profile suggests a lower likelihood of interactions with drugs metabolized by the common CYP3A4 pathway. wikipedia.org Pitavastatin lactone, its main metabolite, has been shown to have no inhibitory effects on CYP2C9 and CYP3A4-mediated metabolism in vitro.

Mechanistic Exploration of Non-HMG-CoA Reductase Mediated Cellular Effects

Extensive literature searches have been conducted to elucidate the non-HMG-CoA reductase mediated cellular effects of the specific chemical compound, Pitavastatin 1-Phenylethylamide. These searches, targeting preclinical and cellular biochemistry investigations, have yielded no specific data or research findings for this particular amide derivative of pitavastatin.

The available scientific literature focuses overwhelmingly on the parent compound, pitavastatin. Research on pitavastatin has robustly detailed its primary mechanism of action as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govfda.govdrugbank.com Beyond this primary function, numerous studies have explored the "pleiotropic" effects of pitavastatin, which are independent of its lipid-lowering capabilities. These non-HMG-CoA reductase mediated effects are attributed to the inhibition of the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for the post-translational modification of various signaling proteins.

However, specific preclinical or cellular studies investigating "this compound" and any unique mechanistic pathways or cellular effects separate from the well-documented actions of pitavastatin are not present in the accessible scientific domain. Consequently, no data tables or detailed research findings regarding the non-HMG-CoA reductase mediated cellular effects of this compound can be provided. All documented pleiotropic effects are associated with the parent compound, pitavastatin.

Structure Activity Relationship Sar and Computational Chemistry Research

Analysis of Structural Determinants for HMG-CoA Reductase Binding Affinity and Efficacy

The binding of statins to HMG-CoA reductase is a well-characterized interaction. The key structural features of pitavastatin (B1663618) that contribute to its high binding affinity and efficacy include the dihydroxyheptenoic acid side chain, which mimics the endogenous substrate HMG-CoA, and the fluorophenyl and cyclopropyl (B3062369) groups on the quinoline (B57606) core, which engage in additional hydrophobic and van der Waals interactions within the active site of the enzyme. researchgate.net

The replacement of the carboxylate group with a 1-phenylethylamide moiety would eliminate the ionic interaction between the carboxylate and a positively charged residue in the active site of HMG-CoA reductase, likely Lys735. This interaction is crucial for the high affinity of all statins. nih.gov Consequently, a significant reduction in binding affinity and inhibitory potency would be anticipated for Pitavastatin 1-Phenylethylamide. However, the introduction of the 1-phenylethylamide group could also lead to new, potentially favorable, interactions within the enzyme's active site that might partially compensate for the loss of the ionic bond. The phenyl ring of the amide could engage in pi-pi stacking or hydrophobic interactions with nearby aromatic or nonpolar residues.

A comparative analysis of the inhibitory activity of pitavastatin and its hypothetical 1-phenylethylamide derivative would be essential to quantify the impact of this modification.

Table 1: Hypothetical HMG-CoA Reductase Inhibitory Activity

| Compound | Key Structural Feature | Expected IC₅₀ (nM) | Rationale |

| Pitavastatin | Carboxylic Acid | 1.7 rndsystems.com | Forms crucial ionic bond with HMG-CoA reductase. |

| This compound | 1-Phenylethylamide | >1000 | Loss of ionic interaction, potential for new hydrophobic interactions. |

Influence of the 1-Phenylethylamide Moiety on Biological Activity and Selectivity

The conformational flexibility of the statin side chain is a critical determinant of its biological activity. NMR spectroscopy and ab initio calculations have been employed to study the conformational preferences of pitavastatin and its analogues. nih.govdntb.gov.ua These studies have revealed the existence of interconverting rotamers in solution, with defined rotational energy barriers. nih.govresearchgate.net

For this compound, the introduction of the bulky 1-phenylethylamide group would be expected to significantly alter the conformational landscape of the side chain. NMR studies would be invaluable in determining the preferred conformations and the rotational dynamics around the newly formed amide bond and the adjacent single bonds. Ab initio calculations could complement these experimental findings by providing insights into the relative energies of different conformers and the energy barriers for their interconversion. The presence of the chiral center in the 1-phenylethylamine (B125046) moiety would also introduce diastereomeric possibilities, further complicating the conformational analysis.

The stereochemistry of the dihydroxyheptenoic acid side chain of statins is absolute for their inhibitory activity. Similarly, the stereochemistry of the newly introduced chiral center in the 1-phenylethylamide moiety of this compound would likely have a profound impact on its biological activity. The (R)- and (S)-enantiomers of the 1-phenylethylamide would orient the phenyl group differently within the HMG-CoA reductase active site, leading to potentially significant differences in binding affinity and enzyme inhibition.

It would be hypothesized that one enantiomer might fit more favorably into a hydrophobic pocket within the enzyme, while the other might experience steric clashes. This would necessitate the synthesis and biological evaluation of both diastereomers to fully understand the stereochemical requirements for activity.

Computational Modeling for Mechanistic Insights and Predictive Research

Computational modeling techniques are powerful tools for gaining mechanistic insights into drug-receptor interactions and for predicting the biological activity of novel compounds.

Molecular docking simulations could be employed to predict the binding mode of the (R)- and (S)-diastereomers of this compound within the active site of HMG-CoA reductase. These simulations would help to visualize the potential interactions of the 1-phenylethylamide moiety with the surrounding amino acid residues and to estimate the binding free energy.

Molecular dynamics (MD) simulations could then be used to assess the stability of the predicted binding poses and to explore the conformational flexibility of the ligand-enzyme complex over time. MD simulations can provide a more dynamic and realistic picture of the interactions compared to static docking poses.

Table 2: Predicted Interactions from a Hypothetical Molecular Docking Study

| Compound Diastereomer | Key Predicted Interactions | Predicted Binding Affinity (kcal/mol) |

| (R)-Pitavastatin 1-Phenylethylamide | Hydrophobic interactions of the phenyl ring with a specific pocket; potential H-bond with backbone carbonyls. | -8.5 |

| (S)-Pitavastatin 1-Phenylethylamide | Steric clash of the phenyl ring with a protein loop; fewer favorable interactions. | -6.2 |

Should a series of amide derivatives of pitavastatin be synthesized and tested, Quantitative Structure-Activity Relationship (QSAR) studies could be performed to correlate the physicochemical properties of these compounds with their biological activity. nih.gov A QSAR model could help to identify the key structural features that are important for HMG-CoA reductase inhibition and to predict the activity of new, unsynthesized analogues.

Pharmacophore modeling could also be used to define the essential three-dimensional arrangement of chemical features required for binding to the HMG-CoA reductase active site. A pharmacophore model derived from known active statins, including potentially active amide derivatives, could be used as a 3D query for virtual screening of compound libraries to identify novel H-M-G-CoA reductase inhibitors.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization

In the early stages of drug discovery, prioritizing compounds with favorable pharmacokinetic profiles is crucial to minimize late-stage failures. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties offers a rapid and cost-effective method for screening and prioritizing derivatives like this compound. By employing computational models and specialized software, researchers can forecast the potential behavior of a compound in the body.

Various online servers and software platforms, such as pkCSM, SwissADME, and Pre-ADMET, are utilized for these predictions. nih.gov These tools analyze the chemical structure of a molecule to estimate a range of physicochemical and pharmacokinetic parameters. For this compound, key properties evaluated would include its water solubility, gastrointestinal absorption, ability to cross the blood-brain barrier, and potential to bind to plasma proteins. mdpi.com

Furthermore, these predictive models can identify potential metabolic liabilities. They can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, which is a critical factor in assessing potential drug-drug interactions. Toxicity predictions, such as potential for mutagenicity (Ames test) or carcinogenicity, are also integral to this initial screening process. nih.govmdpi.com The results from these in silico analyses, often presented in tabular format for clear comparison, allow chemists to rank derivatives and decide which analogues of this compound warrant the resource-intensive steps of synthesis and in vitro testing. nih.gov

Table 1: Representative In Silico ADME/Tox Prediction for this compound This table illustrates the type of data generated in a typical in silico ADME prediction. The values are hypothetical and for illustrative purposes only.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Water Solubility | LogS: -4.5 | Poorly soluble mdpi.com |

| Absorption | ||

| GI Absorption | High | Well absorbed from the gut mdpi.com |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the brain |

| Distribution | ||

| Plasma Protein Binding | >95% | High degree of binding to plasma proteins mdpi.com |

| Volume of Distribution (VDss) | 0.45 L/kg | Primarily distributed in the blood/central compartment mdpi.com |

| Metabolism | ||

| CYP2C9 Substrate | Yes | Likely metabolized by CYP2C9 |

| CYP3A4 Inhibitor | No | Low risk of inhibiting CYP3A4 |

| Toxicity | ||

| AMES Mutagenicity | Negative | Low probability of being a mutagen nih.gov |

Quantum Chemical Calculations for Mechanistic Understanding (e.g., antioxidant potential)

Quantum chemical calculations provide a powerful lens for understanding the intrinsic electronic properties of a molecule and predicting its chemical reactivity. For statins, which have been noted to reduce oxidative stress, these methods can elucidate their antioxidant mechanisms at a subatomic level. researchgate.net Theoretical investigations using Density Functional Theory (DFT) are particularly common for this purpose. researchgate.netnih.gov

One key application is the study of a compound's ability to scavenge free radicals, a primary antioxidant mechanism. This is often evaluated by calculating the bond dissociation enthalpy (BDE) of hydrogen atoms on the molecule. researchgate.net A lower BDE indicates that a hydrogen atom can be more easily donated to neutralize a free radical. For this compound, quantum calculations could determine the BDE for each O-H and C-H bond to identify the most likely sites for hydrogen atom transfer (HAT), a major free radical scavenging pathway. researchgate.net

Studies on the parent compound, pitavastatin, have shown that hydroxylation of its aromatic rings can significantly enhance its antioxidant activity by creating new sites with lower BDEs. researchgate.net For instance, adding a hydroxyl (-OH) group to the quinoline core of pitavastatin can lower the BDE, making it a more effective radical scavenger than the parent molecule. researchgate.net Similar calculations for this compound would involve analyzing its frontier molecular orbitals (HOMO and LUMO) to understand its electron-donating and accepting capabilities, which are also crucial for antioxidant activity. researchgate.netnih.gov These computational insights are invaluable for understanding the mechanistic basis of its potential antioxidant effects and for designing modifications to enhance this activity.

Table 2: Example of Calculated Parameters from Quantum Chemical Analysis This table shows examples of data obtained from quantum chemical calculations to assess antioxidant potential, based on studies of pitavastatin. researchgate.net The values are for illustrative purposes.

| Parameter | Description | Significance for Antioxidant Activity |

|---|---|---|

| BDE (Bond Dissociation Enthalpy) | Energy required to break a bond homolytically (e.g., O-H). | A lower BDE value indicates a greater ability to donate a hydrogen atom to a free radical. |

| IP (Ionization Potential) | The energy required to remove an electron from a molecule. | Related to the first step of the Single Electron Transfer Followed by Proton Transfer (SET-PLT) mechanism. |

| HOMO (Highest Occupied Molecular Orbital) Energy | Energy of the outermost electron orbital. | A higher HOMO energy suggests a greater ability to donate an electron. nih.gov |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Energy of the lowest energy electron-accepting orbital. | The HOMO-LUMO energy gap can indicate the kinetic inertness of a molecule. nih.gov |

Design Principles for Next-Generation Statin Analogues Based on SAR Data

Structure-Activity Relationship (SAR) data is fundamental to medicinal chemistry, providing principles that guide the design of new, improved therapeutic agents. By analyzing how specific structural modifications to this compound affect its biological activity, chemists can develop rational design strategies for the next generation of statin analogues.

The structure of this compound can be conceptually divided into the pitavastatin core and the 1-phenylethylamide side chain. SAR studies would focus on modifications to both parts.

The Pitavastatin Core: Insights from quantum chemical studies on pitavastatin suggest that strategic hydroxylation of the quinoline ring system can enhance antioxidant properties without compromising the core statin function. researchgate.net Therefore, a key design principle would be to introduce hydroxyl groups at positions that are computationally predicted to have the most significant positive impact on radical scavenging activity. researchgate.net

The 1-Phenylethylamide Moiety: SAR studies on phenethylamine (B48288) derivatives, a class to which the side chain belongs, have shown that substitutions on the phenyl ring can significantly influence receptor binding and activity. nih.govnih.gov For example, adding small alkyl or halogen groups, particularly at the para position of the phenyl ring, has been shown to have a positive effect on the binding affinity of similar compounds to their targets. nih.govnih.gov Conversely, the nature and position of substituents on the ethylamine (B1201723) backbone are also critical. Applying these principles to this compound, medicinal chemists could systematically synthesize analogues with different substituents on the phenyl ring to probe for enhanced biological activity.

By combining the SAR data from both the core statin structure and the phenylethylamide fragment, a comprehensive design strategy emerges. This involves creating a focused library of new analogues with targeted modifications. For example, an analogue might feature both a hydroxyl group on the pitavastatin quinoline core and a para-chloro substituent on the phenylethylamide ring. The subsequent biological evaluation of these new compounds would further refine the SAR models, creating an iterative cycle of design and testing that propels the development of more potent and effective statin-like agents.

Preclinical Pharmacokinetic and Drug Disposition Research in Animal Models Mechanistic Focus

Mechanisms of Absorption and Bioavailability in Preclinical Species (e.g., Rodents, Canines)

Following oral administration, pitavastatin (B1663618) is rapidly absorbed, primarily from the small intestine, with very little absorption occurring in the colon. nih.govfda.gov Peak plasma concentrations are typically reached quickly, often within an hour after administration. nih.govdrugbank.com Studies in rats have shown that the intestinal absorption of pitavastatin involves both influx and efflux transporters. nih.gov Specifically, it is a substrate for Organic Anion Transporting Polypeptides (OATPs), such as rat Oatp1a5 and Oatp2b1, which facilitate its uptake from the gastrointestinal tract into the bloodstream. nih.gov Concurrently, it is also a substrate for the efflux transporter P-glycoprotein (P-gp)/multidrug resistance 1 (Mdr1), which actively pumps the drug back into the intestinal lumen, thereby limiting its net absorption. nih.gov The interplay between these transporters is a key determinant of the extent of pitavastatin's absorption. nih.gov

Unlike many other statins, pitavastatin generally exhibits high oral bioavailability in several preclinical species. nih.gov

The first-pass effect, or presystemic metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation, primarily due to metabolism in the liver and gut wall. wikipedia.orgresearchgate.net While many statins undergo extensive first-pass metabolism, which results in low bioavailability, pitavastatin is an exception. nih.gov It experiences minimal first-pass metabolism. nih.gov This low level of hepatic extraction contributes to its high oral bioavailability in most animal species studied. nih.govresearchgate.net For instance, after oral administration, bioavailability was reported to be over 80% in dogs and rats. portico.org However, a notable species difference exists, with monkeys showing a much lower bioavailability of approximately 18%, suggesting a more significant first-pass effect in that species. nih.govportico.org

The high bioavailability of pitavastatin in most preclinical models indicates that a large fraction of the absorbed dose reaches the systemic circulation in its active form. researchgate.net

Table 1: Oral Bioavailability of Pitavastatin in Preclinical Species

| Animal Species | Bioavailability (%) | Reference |

| Dogs | >80% | portico.org |

| Rats | >80% | portico.org |

| Rabbits | >80% | portico.org |

| Monkeys | 18% | nih.govportico.org |

Distribution Characterization in Tissues and Biological Fluids of Animal Models

Distribution studies are crucial for understanding where a drug travels in the body and where it may exert its effects or cause toxicity. Methodologies like liquid chromatography with tandem mass spectrometry (LC-MS/MS) are used to quantify drug concentrations in various biological samples. nih.gov For statins, the primary target organ is the liver. nih.gov Preclinical studies consistently show that the highest tissue concentrations of pitavastatin are found in the liver, regardless of the animal species or dosing regimen. nih.gov This preferential distribution to the liver is critical for its cholesterol-lowering efficacy, as this is the primary site of cholesterol synthesis. drugbank.com

Pitavastatin is extensively bound to plasma proteins, with over 99% of the drug in circulation being bound. nih.govfda.govdrugbank.comnih.gov The primary binding proteins in human plasma are albumin and alpha-1 acid glycoprotein (B1211001). nih.govfda.govnih.gov High plasma protein binding is a common characteristic among statins, with the exception of pravastatin (B1207561). nih.gov This high degree of binding restricts the drug's distribution into tissues, as generally only the unbound (free) fraction of a drug is pharmacologically active and available to cross cell membranes. The mean volume of distribution is approximately 148 L, and there is minimal association of pitavastatin or its metabolites with blood cells. nih.govfda.govnih.gov The specific binding characteristics can vary between species, potentially influencing the pharmacokinetic profiles observed in different animal models. researchgate.net

Metabolic Pathways and Metabolite Identification in Preclinical Species

A key feature of pitavastatin is its limited metabolism. nih.govresearchgate.net Unlike many other statins that are extensively metabolized by the cytochrome P450 (CYP) enzyme system, pitavastatin undergoes only minor metabolism. drugbank.comresearchgate.net This characteristic reduces the potential for drug-drug interactions. researchgate.net

The principal metabolic pathway for pitavastatin is glucuronidation via uridine 5'-diphosphate glucuronosyltransferase (UGT) enzymes, leading to the formation of an inactive metabolite, pitavastatin lactone. fda.govdrugbank.com This process occurs mainly in the liver. nih.govclinpgx.org The lactone metabolite can be reversibly converted back to the active pitavastatin acid form. researchgate.net

Metabolism via cytochrome P450 enzymes is minimal. Studies have identified that it is only marginally metabolized by CYP2C9 and, to a lesser extent, by CYP2C8. nih.govfda.govdrugbank.com Importantly, it is not metabolized by CYP3A4, the enzyme responsible for the metabolism of many other statins and a common source of drug interactions. researchgate.net Elimination is primarily through the bile and feces, with the majority of the drug excreted unchanged. nih.govnih.govresearchgate.net

Metabolic profiles can differ between species. For instance, the beta-oxidation of the dihydroxy heptanoic side chain of statins is a metabolic pathway that occurs primarily in rodents. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP2C9, CYP2C8) in Biotransformation

Unlike many other statins, pitavastatin undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system researchgate.netclinpgx.org. Preclinical and in vitro studies using animal and human liver microsomes have consistently shown that pitavastatin is a poor substrate for CYP enzymes researchgate.net. The unique cyclopropyl (B3062369) group in its structure is thought to divert the molecule away from extensive metabolism by CYP3A4, a major enzyme in the metabolism of many other statins researchgate.net.

Research has identified that the biotransformation of pitavastatin via the CYP pathway is only marginal, with CYP2C9 playing a minor role and CYP2C8 contributing to an even lesser extent clinpgx.org. This limited involvement of the CYP450 system suggests a lower potential for drug-drug interactions when co-administered with drugs that are inhibitors or inducers of these enzymes researchgate.netresearchgate.net.

UDP-Glucuronosyltransferase (UGT) Mediated Metabolism (e.g., Lactone Formation)

The primary metabolic pathway for pitavastatin in preclinical models and humans is glucuronidation, a process mediated by UDP-glucuronosyltransferase (UGT) enzymes clinpgx.orgnih.gov. In vitro experiments with liver microsomes from various animal species and humans demonstrated that in the presence of UDP-glucuronic acid, pitavastatin is converted to its major metabolite, pitavastatin lactone nih.govnih.gov.

The mechanism involves the formation of an ester-type pitavastatin glucuronide conjugate, which is then converted to the inactive lactone form clinpgx.org. Studies have identified UGT1A1, UGT1A3, and UGT2B7 as the key enzymes responsible for this glucuronidation process clinpgx.org. The lactone form can be reversibly converted back to the active acid form. This pathway is the predominant route of metabolism, significantly outweighing the minor contributions from CYP enzymes.

Identification and Structural Elucidation of Major and Minor Metabolites in Animal Samples

Across preclinical species, the principal metabolite identified in plasma and excreta is pitavastatin lactone tga.gov.au. This inactive metabolite is formed via the UGT-mediated pathway as described above.

In addition to the lactone, other minor metabolites have been identified in animal studies. In monkeys, which exhibit greater metabolism of pitavastatin compared to other species, a metabolite with a 3-dehydroxy structure (designated M4) was observed nih.govgeneesmiddeleninformatiebank.nl. Another minor metabolite, 8-hydroxy pitavastatin, has also been reported tga.gov.au. Despite these findings, the metabolic profile is generally considered qualitatively similar across preclinical species and humans, with no unique human metabolites of major significance, supporting the use of these animal models for toxicity assessment tga.gov.au.

| Metabolite | Metabolic Pathway | Activity | Species Detected |

|---|---|---|---|

| Pitavastatin Lactone | UGT-mediated glucuronidation | Inactive (but convertible to active form) | Rats, Dogs, Monkeys, Humans nih.govtga.gov.au |

| 8-hydroxy pitavastatin | Oxidation (CYP-mediated) | Pharmacologically active | Dogs, Monkeys tga.gov.au |

| M4 (3-dehydroxy structure) | Oxidation | Not specified | Monkeys nih.gov |

Excretion Pathways and Mass Balance Studies in Preclinical Models

Mass balance and excretion studies in preclinical species have shown that pitavastatin is primarily eliminated through the biliary-fecal route. Following administration of radiolabeled pitavastatin to rats, the majority of the radioactivity is recovered in the feces, with minimal amounts found in the urine researchgate.net. This indicates that biliary excretion is the dominant elimination pathway.

Biliary and Renal Elimination Mechanisms

The selective uptake of pitavastatin into the liver, the target organ, is followed by extensive excretion into the bile, largely as the unchanged parent drug nih.gov. Studies in rats have demonstrated that the liver-to-plasma concentration ratio of radiolabeled pitavastatin can be greater than 50, suggesting the involvement of active transport systems in its hepatic uptake doi.org.

Renal excretion plays a very minor role in the elimination of pitavastatin. In most animal species studied, less than 8% of an administered dose is recovered in the urine, confirming that the kidneys are not a major route of clearance for this compound researchgate.net.

| Animal Species | Oral Bioavailability (%) |

|---|---|

| Rats | ~80-100% tga.gov.augeneesmiddeleninformatiebank.nl |

| Dogs | ~80-100% tga.gov.augeneesmiddeleninformatiebank.nl |

| Rabbits | ~80-100% tga.gov.augeneesmiddeleninformatiebank.nl |

| Monkeys | ~18-30% tga.gov.augeneesmiddeleninformatiebank.nl |

Enterohepatic Recirculation Phenomena

Evidence from preclinical studies suggests that pitavastatin undergoes enterohepatic recirculation nih.gov. After being excreted into the bile and entering the intestine, the drug can be reabsorbed back into the systemic circulation. This process contributes to the sustained plasma concentrations and prolonged duration of action observed for pitavastatin nih.gov. The reabsorption of the parent compound from the intestine is a key feature of its pharmacokinetic profile.

Pharmacokinetic Modeling and Simulation for Preclinical Research

Pharmacokinetic (PK) modeling is utilized in preclinical research to understand and predict the disposition of drugs. For pitavastatin, physiologically based pharmacokinetic (PBPK) models have been developed to simulate its absorption, distribution, metabolism, and excretion nih.gov. These models integrate physicochemical properties of the drug with physiological data from preclinical species.

In rats, CRISPR-Cas9 knockout models have been used to study the impact of specific transporters, such as Oatp1b2, on the systemic exposure of pitavastatin researchgate.net. Such advanced models help in translating preclinical findings to humans by, for example, simulating the effects of genetic polymorphisms in drug transporters (like OATP1B1) on pitavastatin's pharmacokinetics nih.govresearchgate.net. This modeling and simulation approach is crucial for predicting human pharmacokinetics from animal data and for anticipating potential variabilities in drug response.

Compartmental and Non-Compartmental Analysis of Preclinical Data

There is no available data from preclinical animal studies to perform a compartmental or non-compartmental analysis of Pitavastatin 1-Phenylethylamide. Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC), which are fundamental to these analyses, have not been published for this specific chemical entity.

In Vitro-In Vivo Correlation (IVIVC) Development in Preclinical Settings

The development of an in vitro-in vivo correlation (IVIVC) model is contingent on the availability of both in vitro dissolution data and in vivo pharmacokinetic data from animal models. As there are no published preclinical studies for this compound, the necessary data to construct and validate an IVIVC model does not exist in the public literature.

Advanced Analytical Methodologies for Pitavastatin 1 Phenylethylamide Research

Bioanalytical Method Development for Quantitative Analysis in Research Matrices

Bioanalytical methods are crucial for determining the concentration of Pitavastatin (B1663618) 1-Phenylethylamide in biological samples such as plasma, urine, or tissue homogenates. The development of robust and sensitive assays is a prerequisite for any research study investigating the compound's properties.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the preferred technique for the quantification of statins and their derivatives in biological samples due to its exceptional sensitivity, selectivity, and speed. researchgate.net While specific methods for Pitavastatin 1-Phenylethylamide are not extensively published, the established methodologies for the parent compound, Pitavastatin, provide a direct framework.

The general workflow involves sample pretreatment to remove proteins and other interfering substances, followed by chromatographic separation and mass spectrometric detection. Sample preparation typically employs protein precipitation with acetonitrile (B52724) or a more selective solid-phase extraction (SPE) protocol. researchgate.netpsu.edu Chromatographic separation is commonly achieved on a C18 reversed-phase column with an isocratic or gradient mobile phase, often consisting of methanol (B129727) or acetonitrile and an aqueous solution with a formic acid modifier to enhance ionization. researchgate.netresearchgate.net

Detection is performed using an electrospray ionization (ESI) source operating in positive ion mode. researchgate.net Quantification is based on multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and a co-eluting internal standard (often a deuterated analogue like Pitavastatin-d4 or a structurally similar molecule). psu.edugoogle.com For Pitavastatin, the transition m/z 422.0 → 290.1 is frequently monitored. researchgate.netresearchgate.net For this compound, a predicted transition would involve the parent mass of the amide and a stable fragment ion, likely the same m/z 290.1 fragment corresponding to the core quinoline (B57606) structure. researchgate.netderpharmachemica.com This approach provides high sensitivity, with lower limits of quantification (LLOQ) reported in the sub-ng/mL range (e.g., 0.1–0.2 ng/mL) for Pitavastatin, making it suitable for ultra-trace analysis. researchgate.netnih.gov

Interactive Table 1: Representative LC-MS/MS Parameters for Pitavastatin Analysis

| Parameter | Typical Conditions | Source(s) |

|---|---|---|

| Sample Pretreatment | Protein Precipitation (Acetonitrile) or Solid-Phase Extraction (SPE) | researchgate.netpsu.edu |

| Chromatography | Reversed-Phase C18 Column (e.g., Agilent Zorbax, Luna C18) | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile or Methanol with 0.1% Formic Acid in water | researchgate.netresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.netresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Pitavastatin Transition | m/z 422.0 → 290.1 | researchgate.netresearchgate.net |

| Internal Standard | Deuterated Pitavastatin or other statin (e.g., Rosuvastatin) | psu.eduresearchgate.net |

| Lower Limit of Quantitation (LLOQ) | 0.08 - 0.2 ng/mL | researchgate.netresearchgate.net |

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for identifying and structurally elucidating unknown metabolites. nih.gov Unlike tandem mass spectrometry that targets specific mass transitions, HRMS instruments (e.g., Time-of-Flight or Orbitrap) acquire full-scan data with high mass accuracy. This allows for the determination of the elemental composition of parent ions and their fragments, which is critical for identifying metabolic transformations. nih.gov

For this compound, HRMS would be employed to analyze samples from in vitro incubation studies (e.g., with liver microsomes or hepatocytes) or in vivo studies. nih.gov The primary metabolite of Pitavastatin is its lactone form, which results from intramolecular cyclization. nih.govfda.gov HRMS can readily distinguish the parent drug from its lactone metabolite based on the mass difference. nih.gov Furthermore, HRMS is crucial for identifying unexpected metabolites or "metabonates" (false metabolites) that can form during sample incubation. nih.gov The high mass accuracy provided by HRMS prevents mischaracterization of metabolites, which can occur with nominal mass instruments. nih.gov Post-acquisition data mining of the full-scan data allows for a comprehensive search for all potential biotransformations, such as oxidation, hydrolysis of the amide bond, or conjugation reactions.

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are highly sensitive methods that rely on antibody-antigen binding. While ELISAs have been developed for other statins like pravastatin (B1207561) and for the target enzyme, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, there are no specific immunoassays reported in the literature for Pitavastatin or its derivatives. nih.govnih.gov The development of such an assay would require the generation of specific antibodies that recognize the this compound structure, a significant undertaking.

Radioligand binding assays are fundamental in pharmacology for studying drug-receptor interactions. nih.gov These assays use a radiolabeled compound (radioligand) to quantify its binding to a specific target, such as an enzyme or receptor. nih.gov In the context of this compound, a radiolabeled version of the compound could be used to directly measure its binding affinity (Kd) and receptor density (Bmax) for HMG-CoA reductase. nih.govyoutube.com Alternatively, competition binding assays could be performed where unlabeled this compound competes with a known radiolabeled ligand for HMG-CoA reductase, allowing for the determination of its inhibitory constant (Ki). nih.gov These studies provide critical data on the compound's potency and selectivity for its intended target. youtube.com

Chromatographic Separations for Isomer and Impurity Profiling

The synthesis of this compound can result in various isomers and process-related impurities that must be identified and controlled. Chromatographic techniques are essential for separating these closely related species.

Pitavastatin possesses two stereogenic centers in its side chain, leading to four possible stereoisomers. The 1-phenylethylamide moiety introduces an additional chiral center, further increasing the number of potential isomers. As the biological activity of statins is highly stereospecific, the separation and quantification of these isomers are critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose. ingentaconnect.comgoogle.com

Research on Pitavastatin has demonstrated successful chiral separations using polysaccharide-based CSPs, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) (CHIRALPAK-AD) or immobilized amylose stationary phases (Chiralpak IA). researchgate.netgoogle.comgoogle.com These methods can effectively separate all four stereoisomers of Pitavastatin. researchgate.netgoogle.com Capillary zone electrophoresis (CZE) has also been established as a rapid and accurate method for separating Pitavastatin enantiomers, using cyclodextrins as chiral selectors. researchgate.netchrom-china.comnih.gov These principles are directly applicable to the analysis of this compound, allowing for the determination of its enantiomeric and diastereomeric purity.

Interactive Table 2: Examples of Chiral Separation Methods for Pitavastatin Isomers

| Technique | Chiral Selector / Column | Mobile Phase / Buffer | Key Finding | Source(s) |

|---|---|---|---|---|

| HPLC | CHIRALPAK-AD (250mm x 4.6mm) | n-Hexane:Ethanol (92:8) with 1.0% Trifluoroacetic Acid | Effective separation of three optical isomers from the main compound. | google.comgoogle.com |

| HPLC | Chiralpak IA (immobilized amylose) | n-Heptane, 1-Butanol, Methanol, Formic Acid, Diethylamine | Quantification of four stereoisomers and one geometrical isomer. | researchgate.net |

| HPLC | α-acid glycoprotein (B1211001) column (150 mm×4.0 mm) | 0.03 mol·L-1 Sodium Dihydrogenphosphate buffer-Acetonitrile (90:10) | Good separation of Pitavastatin from its enantiomer. | ingentaconnect.com |

| CZE | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 80 mmol/L Tris-HCl, pH 3.20, with 50 mmol/L HP-β-CD and 5 mmol/L SDS | Rapid separation of enantiomers with a resolution of 2.17. | researchgate.netchrom-china.comnih.gov |

To conduct thorough biological and toxicological studies, a pure sample of this compound is required. Preparative chromatography is the technique used to purify and isolate compounds from synthesis reaction mixtures on a larger scale. This method is essentially a scaled-up version of analytical HPLC.

A research study detailing the synthesis of related Pitavastatin impurities describes the use of preparative HPLC for purification. derpharmachemica.com In this process, the crude reaction mixture containing the target amide is dissolved and injected onto a large-diameter column packed with a suitable stationary phase (e.g., C18). derpharmachemica.com The mobile phase composition, optimized at the analytical scale, is used to elute the compounds. Fractions are collected as they exit the detector, and those containing the pure compound are pooled and concentrated to yield the isolated this compound. derpharmachemica.com For less complex purifications or initial cleanup steps, traditional column chromatography using silica (B1680970) gel or alumina (B75360) may also be employed. tandfonline.com

Spectroscopic Techniques for Mechanistic Studies

Spectroscopic methods are fundamental in determining the structure, conformation, and chiral integrity of this compound, providing insights into its potential biological interactions.

Advanced NMR Techniques (e.g., ROESY, NOESY) for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed conformational analysis of molecules in solution. For a complex molecule like this compound, advanced 2D NMR techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable. These methods provide information about which protons are close to each other in space, allowing for the determination of the molecule's three-dimensional structure and dynamic behavior.